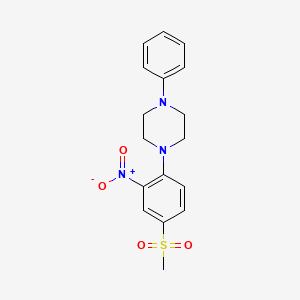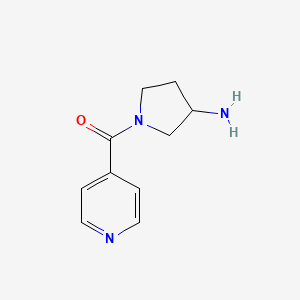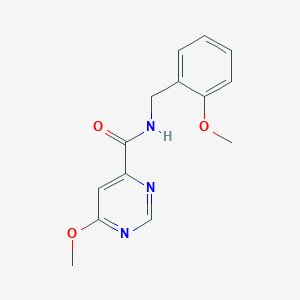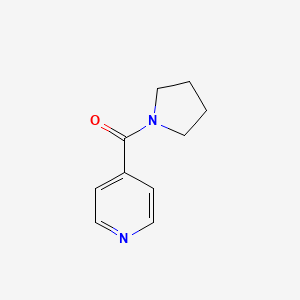![molecular formula C11H14F3N3 B2576751 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine CAS No. 2415582-67-9](/img/structure/B2576751.png)
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine, also known as MPTP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool in studying the mechanisms of Parkinson's disease.
Wirkmechanismus
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine's mechanism of action involves the inhibition of mitochondrial complex I, which is a key enzyme in the electron transport chain. This leads to the accumulation of reactive oxygen species, which causes oxidative stress and ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra. This mimics the pathology of Parkinson's disease in animal models.
Biochemische Und Physiologische Effekte
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several biochemical and physiological effects. It selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine also causes oxidative stress, which can lead to inflammation and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool in studying the mechanisms of Parkinson's disease. It also mimics the pathology of Parkinson's disease in animal models, which allows researchers to test potential treatments. However, 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several limitations. It is highly toxic and can cause irreversible damage to the brain, which limits its use in human studies. It also has a short half-life, which makes it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for research involving 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine. One direction is to develop safer and more selective inhibitors of mitochondrial complex I that can be used in human studies. Another direction is to study the effects of 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine on other brain regions and neurotransmitter systems. This could provide insights into the broader effects of mitochondrial dysfunction on brain function. Additionally, researchers could use 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine to study the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Synthesemethoden
The synthesis method of 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves several steps. The first step is the preparation of 4-trifluoromethylpiperidine, which is achieved by reacting 4-piperidone with trifluoromethyl iodide in the presence of a base. The resulting product is then reacted with 4-chloro-6-methylpyrimidine in the presence of a base to yield 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is widely used in scientific research as a tool to study Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra of the brain. 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a potent inhibitor of mitochondrial complex I, which leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in animal models. This makes 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine a valuable tool in studying the mechanisms of Parkinson's disease and developing potential treatments.
Eigenschaften
IUPAC Name |
4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-8-6-10(16-7-15-8)17-4-2-9(3-5-17)11(12,13)14/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYUGRAQZOTXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)
![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)

![N-[2-(5-Oxopyrrolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2576684.png)
![(Z)-6-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2576685.png)


![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)